N-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple halogen substitutions and a sulfonyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is favored for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of palladium catalysts and appropriate ligands is crucial in the Suzuki–Miyaura coupling process to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The presence of the sulfonyl group allows for oxidation reactions under specific conditions.
Reduction: Reduction reactions can target the halogenated aromatic rings.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. The compound’s halogenated aromatic rings and sulfonyl group enable it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide
- N-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(ethylsulfonyl)alaninamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of halogen substitutions and the presence of a methylsulfonyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H14BrCl2FN2O3S |
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Molecular Weight |
484.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2,5-dichloro-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C16H14BrCl2FN2O3S/c1-9(16(23)21-14-6-3-10(17)7-13(14)20)22(26(2,24)25)15-8-11(18)4-5-12(15)19/h3-9H,1-2H3,(H,21,23) |
InChI Key |
AZZUAPGHCKSDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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